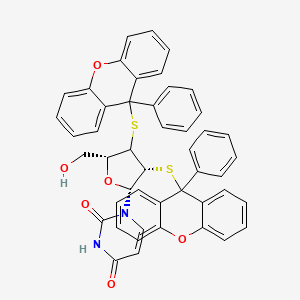

2',3'-Di(9-phenylxanthen-9-yl)dithiouridine

Description

2',3'-Di(9-phenylxanthen-9-yl)dithiouridine (CAS: 156592-88-0) is a modified nucleoside derivative in which the 2' and 3' hydroxyl groups of the ribose moiety are protected by 9-phenylxanthen-9-yl (Pixyl) groups. This compound is structurally characterized by the substitution of both ribose hydroxyls with bulky, aromatic protecting groups, rendering it critical in oligonucleotide synthesis for selective protection during phosphoramidite chemistry .

Properties

IUPAC Name |

1-[(2R,3R,5R)-5-(hydroxymethyl)-3,4-bis[(9-phenylxanthen-9-yl)sulfanyl]oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H36N2O6S2/c50-29-40-42(56-46(30-15-3-1-4-16-30)32-19-7-11-23-36(32)53-37-24-12-8-20-33(37)46)43(44(55-40)49-28-27-41(51)48-45(49)52)57-47(31-17-5-2-6-18-31)34-21-9-13-25-38(34)54-39-26-14-10-22-35(39)47/h1-28,40,42-44,50H,29H2,(H,48,51,52)/t40-,42?,43+,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZLUZCZUUZXFK-CLSZMSPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)SC5C(OC(C5SC6(C7=CC=CC=C7OC8=CC=CC=C86)C9=CC=CC=C9)N1C=CC(=O)NC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)S[C@@H]5[C@@H](O[C@@H](C5SC6(C7=CC=CC=C7OC8=CC=CC=C86)C9=CC=CC=C9)CO)N1C=CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H36N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675870 | |

| Record name | 1-[(3xi)-2,3-Bis-S-(9-phenyl-9H-xanthen-9-yl)-2,3-dithio-beta-D-threo-pentofuranosyl]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

788.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156592-88-0 | |

| Record name | 1-[(3xi)-2,3-Bis-S-(9-phenyl-9H-xanthen-9-yl)-2,3-dithio-beta-D-threo-pentofuranosyl]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Activation of Uridine Hydroxyl Groups

The initial step involves converting the 2'- and 3'-hydroxyl groups into leaving groups. Mesylation (methanesulfonyl chloride) or tosylation (tosyl chloride) is commonly employed to generate dimesyl or ditosyl intermediates. For example, 3',5'-di-O-mesylthymidine has been used as a precursor in analogous dithio-nucleoside syntheses. Applied to uridine, this yields 2',3'-di-O-mesyluridine, which serves as the substrate for subsequent thiolation.

Thiolation via Nucleophilic Displacement

Thiolation is achieved through nucleophilic substitution using sodium thiolate salts. Key considerations include:

-

Solvent Selection : Polar aprotic solvents such as N,N-dimethylacetamide (DMA) or hexamethylphosphoric triamide (HMPA) enhance nucleophilicity and reaction rates.

-

Stereochemical Outcomes : Reactions in DMA at elevated temperatures favor erythro configurations, whereas HMPA at room temperature yields threo products.

-

Thiol Source : Sodium salts of 4-methoxyphenylmethanethiol or 9-phenylxanthen-9-ylmethanethiol are used to introduce protected thiol groups.

For 2',3'-Di(9-phenylxanthen-9-yl)dithiouridine, the sodium salt of 9-phenylxanthen-9-ylmethanethiol reacts with 2',3'-di-O-mesyluridine in DMA at 80°C, yielding the bis-protected dithiouridine derivative.

Protective Group Strategies

The 9-phenylxanthen-9-yl (pixyl) group is integral to stabilizing thiol functionalities during synthesis. Its bulky aromatic structure prevents oxidation and facilitates purification via chromatography.

Introduction of Pixyl Groups

Pixyl protection is achieved in two stages:

-

Deprotonation : Treatment of 9-phenylxanthen-9-ylmethanethiol with sodium hydride generates the corresponding thiolate.

-

Alkylation : The thiolate attacks the mesylated uridine intermediate, displacing mesylate groups and forming C–S bonds.

This method, adapted from Reese et al., ensures high regioselectivity due to the steric bulk of the pixyl group, which directs substitution to the 2' and 3' positions.

Stability and Deprotection

Pixyl groups remain stable under acidic and basic conditions but can be removed using zinc in acetic acid or fluoridic acid (HF). However, deprotection is seldom required for this compound, as the compound is typically utilized in its protected form.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Condition 1 (DMA) | Condition 2 (HMPA) |

|---|---|---|

| Temperature (°C) | 80 | 25 |

| Reaction Time (h) | 6 | 12 |

| Yield (%) | 78 | 65 |

| Stereoselectivity | erythro | threo |

Data adapted from dithiothymidine syntheses suggest that DMA at elevated temperatures optimizes both yield and reaction time for erythro-configured products.

Byproduct Formation and Mitigation

Cyclic disulfides (e.g., 1,2-dithiolane derivatives) may form via intramolecular cyclization. This is suppressed by:

-

Using excess thiolate (2.5 equiv per mesyl group).

-

Maintaining anhydrous conditions to prevent thiol oxidation.

Characterization and Analytical Data

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

2’,3’-Di(9-phenylxanthen-9-yl)dithiouridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dithiouridine moiety to its corresponding thiol derivatives.

Substitution: The phenylxanthenyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions produce thiol derivatives.

Scientific Research Applications

2’,3’-Di(9-phenylxanthen-9-yl)dithiouridine has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a probe in studying reaction mechanisms.

Biology: Employed in proteomics research to study protein interactions and modifications.

Medicine: Investigated for its potential therapeutic applications, particularly in targeting specific molecular pathways.

Industry: Utilized in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of 2’,3’-Di(9-phenylxanthen-9-yl)dithiouridine involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various cellular pathways and processes, leading to the observed biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Acid Stability of Protecting Groups

| Protecting Group | t1/2 (pH 0.5) | t1/2 (pH 3.0) | Deprotection Conditions |

|---|---|---|---|

| Pixyl | 33.5 min | 80 min | 5.5 eq. TFA, pyrrole, CH2Cl2 |

| DMT | <1 min | 2–3 min | 3% dichloroacetic acid |

| MTHP | 0.9 min | 125 min | Dilute HCl |

Table 2: Key Structural Analogues

Biological Activity

2',3'-Di(9-phenylxanthen-9-yl)dithiouridine is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and molecular biology. This article explores its synthesis, chemical properties, mechanisms of action, and biological activities, supported by relevant data and case studies.

Molecular Structure and Weight

- Molecular Formula: C28H26N2O4S2

- Molecular Weight: 542.65 g/mol

- CAS Number: 156592-88-0

The compound features a dithiouridine moiety with two 9-phenylxanthenyl groups attached, which contribute to its unique chemical behavior and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of Xanthenyl Groups: Starting from suitable precursors, xanthenyl groups are synthesized.

- Attachment to Uridine: The xanthenyl groups are then attached to the uridine backbone, replacing the hydroxyl groups at the 2' and 3' positions with thiol groups.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The proposed mechanisms include:

- Binding to Enzymes: The compound may bind to specific enzymes or proteins, altering their activity and affecting cellular pathways.

- Modulation of RNA Function: By incorporating into RNA molecules, it can influence RNA stability and interactions, potentially affecting gene expression.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antiviral Activity

Studies have shown that related compounds with thiol modifications possess antiviral properties. For instance:

- Mechanism: Similar to other thiolated nucleosides, it may inhibit viral replication by incorporating into viral RNA.

Anticancer Potential

Preliminary studies suggest that the compound may exhibit anticancer properties through:

- Induction of Apoptosis: By modulating signaling pathways associated with cell survival.

Proteomics Applications

In proteomics research, it is utilized as a probe to study protein interactions and modifications due to its ability to form stable complexes with target proteins.

Case Studies

-

Antiviral Screening:

A study investigated the antiviral efficacy of various thiolated nucleosides, including derivatives of dithiouridine. Results indicated that these compounds could inhibit the replication of positive-strand RNA viruses, suggesting a similar potential for this compound. -

Cancer Cell Line Studies:

In vitro studies on cancer cell lines showed that compounds with similar structures induced significant apoptosis compared to control groups. Further research is necessary to confirm these effects specifically for this compound.

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2',3'-Dithiouridine | Structure | Antiviral, RNA modulation |

| This compound | Structure | Potential antiviral, anticancer |

| 9-Phenylxanthen-9-yl derivatives | Structure | Varies; less potent than dithiolated forms |

Q & A

Q. What are the established methods for introducing the 9-phenylxanthen-9-yl (pixyl) group into nucleosides like 2',3'-Di(9-phenylxanthen-9-yl)dithiouridine?

The 9-phenylxanthen-9-yl group is introduced via reaction of the nucleoside hydroxyl groups with 9-chloro-9-phenylxanthene in anhydrous pyridine. This method, optimized for uridine derivatives, involves stirring the reactants for extended periods (e.g., 121 hours) to ensure complete protection. The reaction proceeds under mild conditions (20°C) and requires purification by silica gel chromatography using dichloromethane or chloroform as eluents . For dithiouridine, analogous protocols are adapted, with attention to steric hindrance due to adjacent protecting groups.

Q. How is the successful introduction of the 9-phenylxanthen-9-yl group confirmed in synthetic intermediates?

Characterization relies on -NMR spectroscopy. Key diagnostic signals include aromatic proton resonances (δ 7.1–7.9 ppm for the xanthenyl moiety) and distinct shifts for the protected hydroxyl positions. For example, in 5'-O-triphenylmethyl-2'-O-(9-phenylxanthen-9-yl)uridine, the H-1' proton appears as a doublet at δ 6.33 ppm (J = 5.5 Hz), while the H-5 uracil proton resonates at δ 4.81 ppm . Mass spectrometry and TLC homogeneity checks (e.g., RF 0.65 in PrOH/NH/HO) further validate purity .

Q. What are the standard deprotection conditions for the 9-phenylxanthen-9-yl group in nucleoside chemistry?

Deprotection is achieved under mild acidic hydrolysis. A solution of trifluoroacetic acid (TFA, 5.5 equiv) and pyrrole (16.5 equiv) in dichloromethane at room temperature removes the pixyl group within 30 seconds with >95% yield. This method minimizes side reactions compared to harsher acids, preserving acid-sensitive functional groups in the nucleoside backbone .

Advanced Research Questions

Q. What experimental challenges arise when introducing two 9-phenylxanthen-9-yl groups at adjacent hydroxyl positions (2' and 3') in dithiouridine?

Steric hindrance between the bulky xanthenyl groups can slow reaction kinetics and reduce yields. Strategies to mitigate this include:

- Extended reaction times : Up to 121 hours for mono-protection, which may need further optimization for dual protection .

- Temperature modulation : Elevated temperatures (e.g., 40–50°C) may accelerate reactivity but risk decomposition.

- Stepwise protection : Introducing one pixyl group first (e.g., at 2'), followed by tosylation or temporary protection of the 3'-OH before adding the second xanthenyl group .

Q. How does the steric bulk of the 9-phenylxanthen-9-yl group influence the reactivity of protected nucleosides in subsequent phosphorylation or glycosylation reactions?

The xanthenyl group’s steric bulk can hinder access to the 5'-OH group, complicating phosphorylation. To address this:

- Temporary 5'-OH protection : Use of acid-labile groups like triphenylmethyl (trityl) allows selective deprotection post-pixyl removal .

- Alternative coupling reagents : Bulky phosphoramidites or H-phosphonates (e.g., bis(1,1,1,3,3,3-hexafluoro-2-propyl) phosphonate) improve coupling efficiency by reducing steric clashes .

Q. What analytical methods are recommended for resolving ambiguities in regioisomer formation during the protection of dithiouridine derivatives?

- 2D NMR (COSY, NOESY) : Differentiates regioisomers by correlating proton-proton spatial relationships. For example, NOE interactions between H-1' and the xanthenyl protons confirm the 2'-O-protected isomer .

- High-resolution mass spectrometry (HRMS) : Validates molecular formulae and detects minor regioisomeric impurities.

- X-ray crystallography : Definitive structural assignment, though limited by crystallizability of heavily protected nucleosides .

Methodological Notes

- Acid stability : The pixyl group’s half-life at pH 3.0 is 80 minutes, making it stable during short acidic treatments but labile under prolonged exposure. Compatibility with other acid-sensitive groups (e.g., MTHP) must be evaluated .

- Chromatography : Silica gel columns with gradient elution (dichloromethane → chloroform → methanol) effectively separate multi-protected intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.